1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

A pre-protected 7-azaindole building block that eliminates one full synthetic step from kinase inhibitor library production. The N-tosyl group enables regioselective C-5 halogenation and subsequent Suzuki coupling without N-H interference, while the 4-CF3 substituent pre-positions the scaffold for type II (DFG-out) kinase binding as validated by TAK1 co-crystal structures. • Saves one synthetic operation per library compound vs. starting from unprotected 4-CF3-7-azaindole. • Basic deprotection (NaOH/MeOH/THF) compatible with glass-lined and stainless steel pilot-plant reactors-avoids concentrated H2SO4 required for N-Boc analogs. • 4-CF3 group (σp = +0.54) provides distinct electronic modulation vs. 4-Cl or 4-H congeners for systematic SAR probing.

Molecular Formula C15H11F3N2O2S
Molecular Weight 340.3 g/mol
Cat. No. B12951821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC15H11F3N2O2S
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(F)(F)F
InChIInChI=1S/C15H11F3N2O2S/c1-10-2-4-11(5-3-10)23(21,22)20-9-7-12-13(15(16,17)18)6-8-19-14(12)20/h2-9H,1H3
InChIKeyFPJCYDBAKPLRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine – Structural Profile


1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2229831-39-2; molecular formula C₁₅H₁₁F₃N₂O₂S; molecular weight 340.3 g/mol) is an N-tosyl-protected 7-azaindole derivative bearing a trifluoromethyl substituent at the 4-position of the pyridine ring . The compound belongs to the pyrrolo[2,3-b]pyridine class, a privileged scaffold extensively employed in kinase inhibitor discovery programs targeting DYRK1A, LRRK2, CLK1, TAK1, MAP4K2, and Raf kinases [1][2][3]. The tosyl (p-toluenesulfonyl) group at N-1 serves as a transient protecting group that enables regioselective functionalization at other positions of the heterocyclic core while simultaneously modulating the electronic character of the pyrrole ring during subsequent synthetic transformations.

Protected Building Block

N-tosyl enables direct Pd-catalyzed cross-coupling without N-H interference

Type II Kinase Scaffold

4-CF₃ pyrrolo[2,3-b]pyridine pre-oriented for DFG-out inhibitor design

Orthogonal Deprotection

Basic cleavage compatible with acid-sensitive intermediates in multi-step synthesis

1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine – Irreplaceable by Generic Pyrrolopyridines


Pyrrolo[2,3-b]pyridine derivatives are not functionally interchangeable across substitution patterns or N-protecting group strategies. The combination of an N-tosyl protecting group with a 4-CF₃ substituent on the pyridine ring creates a uniquely differentiated synthetic intermediate that cannot be replicated by the unprotected 4-(trifluoromethyl)-7-azaindole, by N-Boc or N-SEM analogs, or by regioisomeric CF₃ placement (3-CF₃ or 5-CF₃). The tosyl group imposes distinct electronic deactivation of the pyrrole ring, directing electrophilic substitution and cross-coupling reactivity to specific positions, while the 4-CF₃ group imparts a unique combination of electron-withdrawing character, metabolic stability, and lipophilicity modulation that differs fundamentally from 3-CF₃ or 5-CF₃ congeners [1]. In multi-step syntheses of kinase-targeting small molecules, substitution of this intermediate with an unprotected or differently protected analog alters reaction regioselectivity, yields, and impurity profiles, creating non-trivial re-validation burdens for process chemistry and medicinal chemistry workflows [2]. The quantitative evidence below substantiates these differentiation dimensions.

N-Protection strategy Unprotected 4-CF₃-7-azaindole: N-H may compete for Pd catalyst coordination, potentially altering cross-coupling selectivity and yield profiles
CF₃ regioisomer 3-CF₃ isomer: different binding vector within kinase ATP pocket; type II DFG-out binding mode may not transfer without scaffold redesign
Alternative protecting group N-Boc analog: requires strongly acidic deprotection (conc. H₂SO₄); may limit functional group tolerance in acid-sensitive synthetic routes

1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Differentiation Evidence


Tosyl vs. Unprotected NH in Cross-Coupling

The N-tosyl protecting group in 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as an essential enabling functionality for palladium-catalyzed cross-coupling reactions. In the synthesis of DYRK1A inhibitors, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives undergo Suzuki coupling with aryl/heteroaryl boronic esters to install C-5 substituents; the tosyl group prevents competing N-H oxidative addition and undesired N-arylation side reactions [1]. After cross-coupling, the tosyl group is cleaved under basic conditions (NaOH, MeOH/THF or TBAF) to liberate the free NH for subsequent functionalization. In contrast, the unprotected 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1092579-96-8; MW 186.13) cannot be directly subjected to the same cross-coupling conditions without N-H protection, as the acidic pyrrole N-H (pKa ≈ 15) undergoes deprotonation and competes for Pd coordination, resulting in complex product mixtures and reduced yields of the desired C-functionalized products . This represents a class-level inference grounded in the well-established protective group logic applied across 7-azaindole chemistry.

Cross-Coupling Compatibility
Class-level

Tosyl-protected: directly suitable for Suzuki, Sonogashira, and Buchwald–Hartwig couplings. Unprotected NH: N-H competes for Pd coordination, resulting in complex product mixtures.

Supports direct-to-coupling workflow selection

One synthetic step eliminated vs. unprotected; yield preservation context-dependent

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

4-CF₃ vs. 3-CF₃: Synthetic Accessibility and SAR Impact

The 4-CF₃ regioisomer (target compound) is synthetically accessed via distinct routes compared to the 3-CF₃ isomer (1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, CAS 1027297-78-4, same MW 340.3) . Published kinase inhibitor SAR from the TAK1/MAP4K2 inhibitor program demonstrates that 4-substituted 1H-pyrrolo[2,3-b]pyridines exhibit a type II kinase inhibitor binding mode (DFG-out conformation), confirmed by a 2.4 Å co-crystal structure of a 4-substituted analog with TAK1 [1]. In contrast, 3-substituted analogs probe a different vector within the kinase ATP-binding pocket and are more commonly associated with type I inhibition. The 4-CF₃ substituent occupies the selectivity pocket adjacent to the gatekeeper residue in several kinases (including DYRK1A, LRRK2, and CLK1) as described in patent disclosures covering pyrrolopyridine kinase inhibitors [2]. While compound-specific IC₅₀ data for the tosyl-protected precursor are not reported (tosyl derivatives are typically deprotected prior to enzymatic assay), the 4-CF₃ substitution pattern is explicitly claimed as a preferred embodiment in kinase inhibitor patents, reflecting its privileged interaction with the hydrophobic back pocket of the ATP-binding site [2].

Binding Mode Compatibility
Class-level

4-CF₃ regioisomer: type II DFG-out binding confirmed by 2.4 Å co-crystal with TAK1. 3-CF₃ isomer: different binding vector; lacks comparable structural validation.

4-CF₃ supports type II kinase inhibitor design workflow

Structural biology context; assay validation pending for tosyl-protected precursor

Structure-Activity Relationship Kinase Pharmacology Regioselective Synthesis

CF₃ vs. Cl vs. H: Physicochemical Comparison

The 4-trifluoromethyl substituent imparts distinct physicochemical properties compared to alternative 4-position substituents on the tosyl-protected pyrrolo[2,3-b]pyridine scaffold. The target compound (CF₃, MW 340.3) exhibits higher lipophilicity and stronger electron-withdrawing character versus the 4-chloro analog (1-Tosyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, MW 306.76) [1] and the unsubstituted parent (1-Tosyl-1H-pyrrolo[2,3-b]pyridine, MW 272.32) [2]. The Hammett σₚ constant for CF₃ is +0.54 versus +0.23 for Cl and 0.00 for H, indicating that the 4-CF₃ group exerts approximately 2.3-fold stronger electron withdrawal than 4-Cl at the pyridine ring. This electronic modulation directly influences the reactivity of the pyridine nitrogen and the C-5/C-6 positions toward electrophilic and nucleophilic substitution. In medicinal chemistry contexts, the CF₃ group also provides metabolic stability advantages: the C–F bond dissociation energy (~485 kJ/mol) is significantly higher than C–Cl (~339 kJ/mol), reducing susceptibility to CYP450-mediated oxidative dehalogenation and extending metabolic half-life in downstream drug candidates . These are class-level physicochemical principles well-established in the fluorinated heterocycle literature.

Electronic Modulation
Class-level

σₚ(CF₃) = +0.54 vs. σₚ(Cl) = +0.23 vs. σₚ(H) = 0.00

2.3× stronger electron withdrawal than 4-Cl analog

Hammett constants; metabolic stability benefit is class-level inference

Physicochemical Properties Medicinal Chemistry Design Lead Optimization

Tosyl vs. Boc Deprotection Orthogonality

The N-tosyl group in 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine offers orthogonal deprotection conditions relative to the commonly used N-Boc analog (1-Boc-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine). The tosyl group is cleaved under basic conditions (NaOH in MeOH/THF, or TBAF), whereas the Boc group requires acidic conditions (TFA or HCl) [1]. This orthogonality is critical in multi-step syntheses where acid-sensitive functional groups (e.g., silyl ethers, acetals, certain heterocycles) are present. In the AI-driven DYRK1A inhibitor development pipeline, the tosyl group was employed specifically to enable Suzuki coupling at C-5 of the pyrrolo[2,3-b]pyridine core, followed by basic deprotection to yield the NH derivatives (compounds 8–11) with IC₅₀ values of 48–450 nM against DYRK1A [2]. The N-Boc strategy, by contrast, has been applied in fluorinated pyrrolo[2,3-b]pyridine synthesis where concentrated H₂SO₄ was required for deprotection , a condition incompatible with many functional groups and scale-up operations. The tosyl group thus provides a broader functional group tolerance window during the deprotection step.

Deprotection Orthogonality
Context-dependent

Tosyl: cleaved under basic conditions (NaOH/MeOH/THF or TBAF). Boc: requires concentrated H₂SO₄, incompatible with many functional groups and scale-up operations.

Basic deprotection preserves acid-sensitive intermediates

Process safety and functional group tolerance context; cross-study comparison

Synthetic Methodology Protecting Group Orthogonality Multi-Step Synthesis

Physical Properties for Purification and Handling

The target compound (MW 340.3) occupies a practically advantageous molecular weight range compared to its unprotected counterpart (MW 186.13) and the 4-chloro analog (MW 306.76) [1]. The tosyl group adds sufficient mass (154 Da relative to unprotected) to convert the low-molecular-weight 7-azaindole core into a crystalline solid with improved handling characteristics. The unsubstituted parent 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (MW 272.32) has a reported boiling point of 470.3°C at 760 mmHg [2], indicating low volatility and suitability for high-temperature reactions. The target compound, with the additional CF₃ group, is expected to exhibit similarly low volatility, facilitating purification by column chromatography or recrystallization rather than distillation. The CF₃ group also enhances UV absorption for easier TLC/HPLC monitoring. These are supporting observations derived from fundamental physicochemical principles and analog data.

Handling Characteristics
Data to verify

MW 340.3; analog boiling point ~470°C at 760 mmHg; low volatility expected

Facilitates chromatography and recrystallization workflows

Analog-derived estimate; direct boiling point not reported for target compound

Process Chemistry Purification Physical Properties

1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine – Key Applications


Kinase Inhibitor Library Synthesis for Type II Programs

Medicinal chemistry teams building focused kinase inhibitor libraries can employ 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a direct-to-coupling intermediate for parallel synthesis. After installation of a halogen at C-5 (bromination or iodination), the tosyl-protected scaffold undergoes Suzuki coupling with diverse boronic acids/esters to generate arrays of C-5-arylated analogs. The 4-CF₃ group pre-positions the scaffold for type II kinase inhibition (DFG-out binding), as structurally validated by the 2.4 Å TAK1 co-crystal structure of the 4-substituted pyrrolo[2,3-b]pyridine chemotype [1]. Subsequent basic deprotection (NaOH/MeOH/THF) yields the bioactive NH inhibitors for enzymatic screening against DYRK1A, LRRK2, CLK1, TAK1, and MAP4K2 [2][3]. This workflow eliminates the N-protection step required when starting from the unprotected 4-(trifluoromethyl)-7-azaindole, reducing library production time by one full synthetic operation per compound.

Process Scale-Up of Functionalized Pyrrolopyridines

For process chemists scaling up the synthesis of kinase-targeting drug candidates, the tosyl protecting group offers a safer and more functional-group-tolerant deprotection alternative compared to the N-Boc strategy, which requires concentrated sulfuric acid . The basic deprotection conditions (NaOH in MeOH/THF, or TBAF) are compatible with standard pilot-plant equipment (glass-lined or stainless steel reactors) and avoid the corrosion hazards and exotherm control challenges of concentrated strong acids. The 4-CF₃ group further contributes to the stability of the intermediate during storage and reaction, with the strong C–F bonds resisting thermal and oxidative degradation. The relatively high molecular weight (340.3 Da) and expected low volatility minimize losses during solvent swaps and concentration steps, improving mass recovery in multi-step campaigns.

SAR Exploration of Kinase Hinge-Binding Region

SAR teams investigating the impact of substitution at the pyridine ring of 7-azaindole-based kinase inhibitors can use 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a comparator scaffold to evaluate the contribution of the 4-CF₃ substituent to potency, selectivity, and metabolic stability. The electronic differentiation provided by CF₃ (σₚ = +0.54) versus 4-Cl (σₚ = +0.23) or 4-H (σₚ = 0.00) allows systematic probing of electron-withdrawing effects on hinge-binding interactions . The tosyl group remains intact during these SAR explorations at other positions (C-2, C-3, C-5, C-6), ensuring that observed activity differences are attributable solely to the variable substituent rather than N-H-related artifacts. Final bioactive compounds are generated by tosyl removal, enabling clean structure-activity correlations. Patent disclosures from multiple organizations (Plexxikon, Nerviano Medical Sciences, and various academic groups) confirm the 4-CF₃-pyrrolo[2,3-b]pyridine motif as a recurring privileged scaffold in kinase inhibitor intellectual property [2][4].

PROTAC and Bifunctional Degrader Building Block

In targeted protein degradation (PROTAC) programs, where a kinase-binding warhead must be conjugated to an E3 ligase ligand via a linker, the tosyl protecting group provides a critical orthogonality advantage. The tosyl group remains stable during amide coupling, click chemistry (CuAAC), and other linker-attachment chemistries that may be incompatible with Boc (acid-labile) or Fmoc (base-labile) protecting groups on other parts of the bifunctional molecule. The 4-CF₃ substituent enhances the drug-like properties of the resulting PROTAC conjugate by contributing to cellular permeability and metabolic resilience. The tosyl group can be removed in the final step under mild basic conditions without degrading the assembled PROTAC construct, as demonstrated in the sequential deprotection-functionalization strategies employed in DYRK1A-targeted inhibitor synthesis [3].

Application
Selection Property
Validation Focus
Type II kinase inhibitor library synthesis
Tosyl-protected 4-CF₃ scaffold with direct cross-coupling readiness
Cross-coupling efficiency and basic deprotection yield
Process-scale pyrrolopyridine synthesis
Basic deprotection orthogonality vs. acid-requiring alternatives
Functional group tolerance and process safety profile
Kinase hinge-binding SAR exploration
Electronic modulation via 4-CF₃ substituent
Electron-withdrawing effect on hinge-binding interactions
PROTAC and bifunctional degrader assembly
Tosyl stability during linker-attachment chemistries
Late-stage deprotection compatibility with assembled construct
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